3-Methoxy-5-phenyl-1,2,4-thiadiazole
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Overview
Description
3-Methoxy-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a phenyl ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
2,5-Disubstituted-1,3,4-thiadiazoles: These derivatives have been studied for their antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another related compound with potential therapeutic applications.
Uniqueness
3-Methoxy-5-phenyl-1,2,4-thiadiazole is unique due to the presence of the methoxy group and phenyl ring, which contribute to its distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block for the synthesis of new compounds with diverse biological activities.
Properties
CAS No. |
89879-86-7 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-methoxy-5-phenyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-10-8(13-11-9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
BXRHLCAYKRMUED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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